
2,3-dihydro-1H-indole-2-carboxamide
概要
説明
“2,3-dihydro-1H-indole-2-carboxamide” is a chemical compound with the molecular formula C9H10N2O . It is a derivative of indole, a heterocyclic organic compound that has a benzene ring fused to a pyrrole ring .
Synthesis Analysis
The synthesis of indole-2-carboxamides has been a focus of many researchers due to their unique inhibitory properties . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Molecular Structure Analysis
The molecular structure of “2,3-dihydro-1H-indole-2-carboxamide” consists of a benzene ring fused to a pyrrole ring, with a carboxamide group attached at the 2-position . The molecular weight of this compound is 162.19 g/mol .
Chemical Reactions Analysis
The carboxamide moiety in indole derivatives can form hydrogen bonds with a variety of enzymes and proteins, which can inhibit their activity . This property makes indole-2-carboxamides potent enzyme inhibitors .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-dihydro-1H-indole-2-carboxamide” include a molecular weight of 162.19 g/mol, a topological polar surface area of 55.1 Ų, and a complexity of 193 . It also has a rotatable bond count of 1 .
科学的研究の応用
Antiproliferative Agents
Indole-2-carboxamides have been studied for their potential as antiproliferative agents . A set of indole-based derivatives was designed and synthesized, demonstrating promising antiproliferative activity with GI 50 values ranging from 26 nM to 86 nM . These compounds were tested for EGFR inhibitory activity, BRAF V600E inhibitory activity, and against VEGFR-2 .
Enzyme Inhibitors
Indole-2-carboxamides have been found to be strong enzyme inhibitors . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Anticancer Agents
Indole derivatives, including indole-2-carboxamides, have been studied for their anticancer properties . They have been shown to be effective in inhibiting oncogenic protein kinases, an effective anticancer strategy .
Antiviral Agents
Indole derivatives have been studied for their antiviral properties . The specific mechanisms and applications of indole-2-carboxamides in this field are still under investigation.
Anti-inflammatory Agents
Indole derivatives have been studied for their anti-inflammatory properties . The specific mechanisms and applications of indole-2-carboxamides in this field are still under investigation.
Antioxidant Agents
Indole derivatives have been studied for their antioxidant properties . The specific mechanisms and applications of indole-2-carboxamides in this field are still under investigation.
将来の方向性
作用機序
Indoline-2-carboxamide, also known as 2,3-Dihydro-1H-indole-2-carboxylic acid amide or 2,3-dihydro-1H-indole-2-carboxamide, is a compound that has been the focus of many researchers due to its unique inhibitory properties . This article will delve into the various aspects of its mechanism of action.
Target of Action
The primary target of indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a target of several classes of compounds, including indole-2-carboxamides . It plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .
Mode of Action
Indoline-2-carboxamide interacts with its targets primarily through hydrogen bonds . The presence of a carboxamide moiety in indoline-2-carboxamide allows it to form these bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . When docked into the MmpL3 active site, it adopts a binding profile similar to the indoleamide ligand ICA38 .
Biochemical Pathways
Its inhibitory effect on mmpl3 suggests that it impacts the pathways involving this transporter
Pharmacokinetics
Indoline-2-carboxamide demonstrates promising pharmacokinetic properties . Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties are yet to be fully characterized. It has been suggested that the compound’s inherent high lipophilicity likely endows it with facilitated diffusion through the lipid-rich bilayer of mycobacterium tuberculosis, where it presumably interacts with mmpl3 and elicits potent anti-tb activity .
Result of Action
The molecular and cellular effects of indoline-2-carboxamide’s action primarily involve the inhibition of MmpL3, leading to potent anti-TB activity . This compound exhibits high selective activity towards Mycobacterium tuberculosis over mammalian cells, suggesting its minimal cytotoxicity .
特性
IUPAC Name |
2,3-dihydro-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-4,8,11H,5H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEDHUGCKSZDCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20552899 | |
| Record name | 2,3-Dihydro-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-indole-2-carboxamide | |
CAS RN |
108906-13-4 | |
| Record name | 2,3-Dihydro-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1H-indole-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes indoline-2-carboxamide a promising scaffold for developing new drugs against Human African Trypanosomiasis (HAT)?
A1: Research has shown that indoline-2-carboxamide derivatives exhibit potent antiproliferative activity against Trypanosoma brucei, the parasite responsible for HAT []. Importantly, these compounds demonstrate favorable pharmacokinetic properties, including the ability to penetrate the blood-brain barrier, which is crucial for treating the second stage of HAT when the parasite invades the central nervous system [].
Q2: How does the structure of indoline-2-carboxamide lend itself to the development of peptidomimetic inhibitors?
A2: The indoline-2-carboxamide moiety can function as a versatile building block in peptidomimetics. For example, it can act as a novel heterocyclic replacement for the P3 amino acid residue and the N-terminal capping group in tripeptide-based inhibitors targeting the hepatitis C virus NS3 protease []. This ability to mimic crucial structural elements in peptides makes indoline-2-carboxamide a valuable tool for developing protease inhibitors.
Q3: What synthetic routes are available for obtaining indoline-2-carboxamide?
A3: One established method involves the reduction of indole-2-carboxamide using phosphonium iodide and fuming hydriodic acid []. This reaction yields DL-indoline-2-carboxamide, which can be further hydrolyzed to obtain indoline-2-carboxylic acid. This synthetic pathway highlights the chemical relationship between indole and indoline derivatives and provides a starting point for accessing a diverse range of indoline-2-carboxamide analogs.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



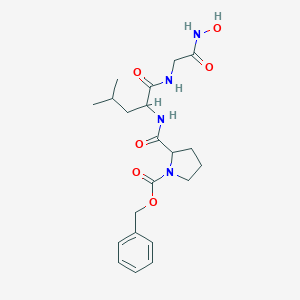
![(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B28080.png)
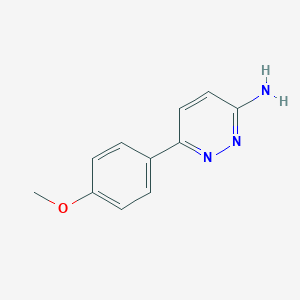

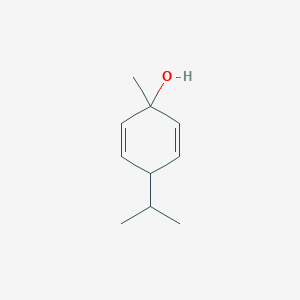
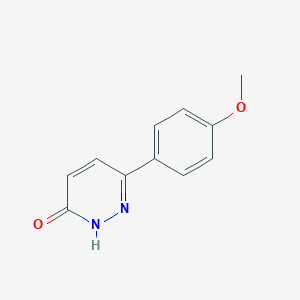
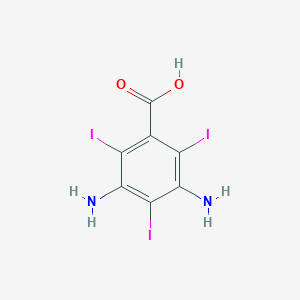

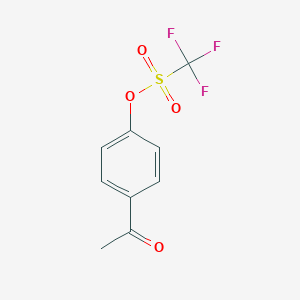
![5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine](/img/structure/B28097.png)

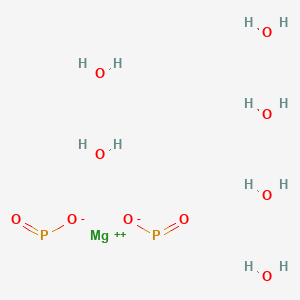
![(4bS,7S,8aS)-7-[(1R)-1-hydroxyprop-2-ynyl]-7-methyl-5,6,8,8a,9,10-hexahydro-4bH-phenanthren-2-ol](/img/structure/B28114.png)